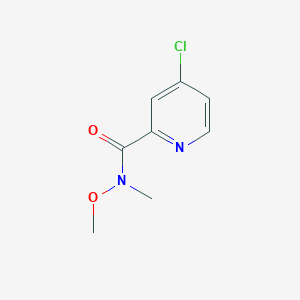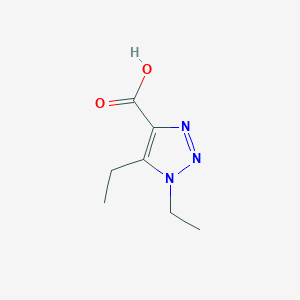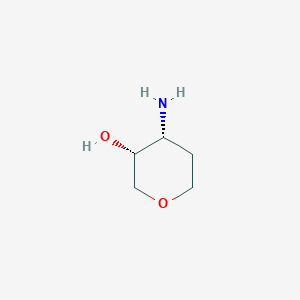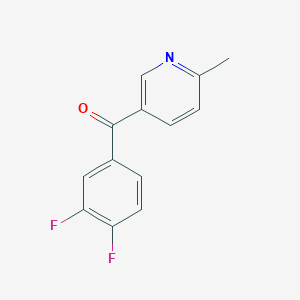![molecular formula C9H9Cl2N3O B1455420 [3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺盐酸盐 CAS No. 1311318-12-3](/img/structure/B1455420.png)
[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺盐酸盐
描述
“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has been synthesized as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The presence of the 1,2,4-oxadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of this compound has been reported as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The synthesis methods for 1,2,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 4-chlorophenyl group and a methanamine group . The InChI code for this compound is “1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2” and the molecular weight is 209.63 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.63 g/mol . Other properties such as density, melting point, and boiling point are not mentioned in the available literature.科学研究应用
合成和抗菌评估
一项研究详细阐述了合成带有席夫碱基团的1,3,4-噁二唑衍生物,并对其针对革兰氏阳性和阴性细菌以及真菌菌株的抗菌活性进行了评估。这些化合物展示了在抗菌活性方面的潜力,突显了[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺衍生物在开发新的抗菌剂中的潜在用途 (Kapadiya, Dubal, Bhola, & Dholaria, 2020)。
表征和化学性质
几项研究集中于1,3,4-噁二唑化合物的化学合成和表征,通过傅立叶变换红外光谱、核磁共振和质谱等光谱方法提供了对它们结构的详细洞察。这些研究强调了[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺盐酸盐在合成具有潜在进一步化学和生物应用潜力的各种结构多样化化合物中的多功能性 (Shimoga, Shin, & Kim, 2018)。
抗癌和抗菌剂
针对新型系列3-氯苯基衍生物的研究,合成和表征了它们的抗癌、抗菌和抗真菌活性,证明某些衍生物对乳腺癌细胞系表现出强烈的细胞毒性,以及中等的抗菌和抗真菌活性。这表明了[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺盐酸盐衍生物在开发新的抗癌和抗菌疗法中的潜力 (Mahanthesha, T., & Bodke, 2021)。
聚合物和材料科学
一项关于合成含有1,3,4-噁二唑环的新二胺单体用于制备新型聚酰胺和聚(酰胺-亚胺)的研究揭示了高热稳定性和有机溶剂中良好的溶解性。这些材料在蓝光区域显示出荧光,暗示了它们在光电材料开发中的潜在应用 (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015)。
酶抑制研究
进一步研究了从[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲胺盐酸盐衍生的杂环化合物的合成,探讨了它们对特定酶的抑制潜力。这些研究为了解这类衍生物在开发针对酶相关疾病的新治疗剂中的作用提供了见解 (Bekircan, Ülker, & Menteşe, 2015)。
未来方向
The future directions for this compound could involve further exploration of its pharmacological properties. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” could potentially be studied for its pharmacological potential in various therapeutic categories.
作用机制
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities . They have been used in the development of various pharmaceutical compounds .
Mode of Action
It is known that the oxadiazole ring is a crucial part of the pharmacophore, or the molecular structure that is responsible for the compound’s observed biological activity . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interact with a variety of biochemical pathways, depending on their specific structure and substituents .
Pharmacokinetics
For example, it has been reported that ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been shown to exhibit a range of biological activities, including antibacterial effects .
Action Environment
It is known that the properties of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
生化分析
Biochemical Properties
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit antibacterial, antifungal, and anticancer activities . The interactions of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, oxadiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase . These interactions can result in changes in gene expression, protein function, and overall cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, but their stability may be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism and clearance from the body. For example, oxadiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride within cells and tissues are essential for its activity and function. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues or cellular compartments can affect its therapeutic and toxicological properties.
Subcellular Localization
The subcellular localization of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall cellular effects.
属性
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSHINLROSKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)





![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)


![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)


